5-Iodo-4,6-dimethoxypyrimidine
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Overview
Description
5-Iodo-4,6-dimethoxypyrimidine is a halogenated pyrimidine derivative with the molecular formula C6H7IN2O2. This compound is characterized by the presence of iodine at the 5th position and methoxy groups at the 4th and 6th positions of the pyrimidine ring. It is a valuable intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4,6-dimethoxypyrimidine typically involves the iodination of 4,6-dimethoxypyrimidine. One common method includes the reaction of 4,6-dimethoxypyrimidine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvent, temperature, and reaction time is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-4,6-dimethoxypyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Palladium-Catalyzed Coupling: Reagents include palladium catalysts, bases like potassium carbonate, and coupling partners such as boronic acids or alkynes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine, while a Suzuki-Miyaura coupling with a boronic acid can produce a biaryl compound.
Scientific Research Applications
5-Iodo-4,6-dimethoxypyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Iodo-4,6-dimethoxypyrimidine depends on its specific application. In the context of nucleic acid analogs, the compound can be incorporated into DNA or RNA, where it can interfere with normal base pairing and replication processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells . The molecular targets and pathways involved include DNA polymerases and other enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2,4-dimethoxypyrimidine: Similar in structure but with methoxy groups at the 2nd and 4th positions instead of the 4th and 6th positions.
5-Iodouracil: A related compound with a uracil base instead of a pyrimidine ring.
4,6-Dimethoxypyrimidine: Lacks the iodine atom at the 5th position.
Uniqueness
5-Iodo-4,6-dimethoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both iodine and methoxy groups allows for versatile synthetic transformations and potential interactions with biological targets that are not possible with other similar compounds .
Properties
Molecular Formula |
C6H7IN2O2 |
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Molecular Weight |
266.04 g/mol |
IUPAC Name |
5-iodo-4,6-dimethoxypyrimidine |
InChI |
InChI=1S/C6H7IN2O2/c1-10-5-4(7)6(11-2)9-3-8-5/h3H,1-2H3 |
InChI Key |
GMXHQGHCBUHALX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=N1)OC)I |
Origin of Product |
United States |
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